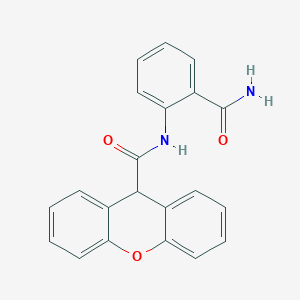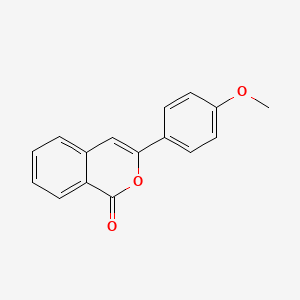![molecular formula C10H17N3O2S B11639867 (2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[4-(5-méthyl-2-oxotétrahydrofuranne-3-yl)butan-2-ylidène]hydrazinecarbothioamide est un composé organique complexe qui appartient à la classe des hydrazinecarbothioamides
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2E)-2-[4-(5-méthyl-2-oxotétrahydrofuranne-3-yl)butan-2-ylidène]hydrazinecarbothioamide implique généralement des réactions organiques en plusieurs étapes. Les matières premières sont souvent disponibles dans le commerce ou peuvent être synthétisées selon des procédures connues. Les étapes clés peuvent inclure :
- Formation du cycle tétrahydrofuranne.
- Introduction du groupe méthyle en position 5.
- Formation de la partie butan-2-ylidène.
- Couplage avec l’hydrazinecarbothioamide dans des conditions spécifiques telles que la température, le solvant et les catalyseurs.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures rigoureuses de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-2-[4-(5-méthyl-2-oxotétrahydrofuranne-3-yl)butan-2-ylidène]hydrazinecarbothioamide peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion en oxydes correspondants.
Réduction : Formation de dérivés réduits.
Substitution : Remplacement de groupes fonctionnels par d’autres substituants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d’hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions de réaction telles que la température, la pression et le choix du solvant sont cruciales pour obtenir les résultats souhaités.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxo, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, (2E)-2-[4-(5-méthyl-2-oxotétrahydrofuranne-3-yl)butan-2-ylidène]hydrazinecarbothioamide peut être utilisé comme élément de base pour synthétiser des molécules plus complexes. Sa structure unique permet des modifications chimiques diverses.
Biologie
En recherche biologique, ce composé peut être étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes ou anticancéreuses. Les chercheurs peuvent étudier ses interactions avec les cibles biologiques et ses effets sur les processus cellulaires.
Médecine
En médecine, (2E)-2-[4-(5-méthyl-2-oxotétrahydrofuranne-3-yl)butan-2-ylidène]hydrazinecarbothioamide pourrait être exploré comme agent thérapeutique potentiel. Son efficacité, sa sécurité et son mécanisme d’action seraient des domaines d’investigation clés.
Industrie
Dans les applications industrielles, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its efficacy, safety, and mechanism of action would be key areas of investigation.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action du (2E)-2-[4-(5-méthyl-2-oxotétrahydrofuranne-3-yl)butan-2-ylidène]hydrazinecarbothioamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines. Le composé peut moduler l’activité de ces cibles, conduisant à divers effets biologiques. Des études détaillées seraient nécessaires pour élucider les voies exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au (2E)-2-[4-(5-méthyl-2-oxotétrahydrofuranne-3-yl)butan-2-ylidène]hydrazinecarbothioamide comprennent d’autres hydrazinecarbothioamides avec différents substituants. Voici quelques exemples :
- (2E)-2-[4-(5-méthyl-2-oxotétrahydrofuranne-3-yl)butan-2-ylidène]hydrazinecarboxamide
- Dérivés de (2E)-2-[4-(5-méthyl-2-oxotétrahydrofuranne-3-yl)butan-2-ylidène]hydrazinecarbothioamide avec différents groupes alkyles.
Unicité
L’unicité du (2E)-2-[4-(5-méthyl-2-oxotétrahydrofuranne-3-yl)butan-2-ylidène]hydrazinecarbothioamide réside dans sa structure spécifique, qui lui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C10H17N3O2S |
|---|---|
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C10H17N3O2S/c1-6(12-13-10(11)16)3-4-8-5-7(2)15-9(8)14/h7-8H,3-5H2,1-2H3,(H3,11,13,16)/b12-6+ |
Clé InChI |
AGDSNSGMKSAUDM-WUXMJOGZSA-N |
SMILES isomérique |
CC1CC(C(=O)O1)CC/C(=N/NC(=S)N)/C |
SMILES canonique |
CC1CC(C(=O)O1)CCC(=NNC(=S)N)C |
Solubilité |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-](/img/structure/B11639790.png)
![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)

![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)
![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)


![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639840.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)
![N-(2,5-dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11639849.png)
![4-bromo-N'-[(furan-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11639852.png)
